petunidin 3-O-beta-D-glucoside chemical structure and properties
petunidin 3-O-beta-D-glucoside chemical structure and properties
An In-depth Technical Guide to Petunidin 3-O-beta-D-glucoside: Chemical Structure, Properties, and Biological Significance
Introduction
Petunidin 3-O-beta-D-glucoside is a prominent member of the anthocyanin family, a class of water-soluble flavonoids responsible for many of the red, purple, and blue colors observed in plants[1]. Structurally, it is the glycosylated form of petunidin, where a β-D-glucose molecule is attached at the C3 position of the aglycone[2]. This glycosylation significantly enhances its stability and water solubility compared to its aglycone counterpart. Found abundantly in foods such as black grapes, bilberries, and lowbush blueberries, this compound is not merely a pigment but a potent bioactive molecule with significant research interest[3][4][5]. Its demonstrated antioxidant, anti-inflammatory, and potential anti-cancer properties make it a subject of intense investigation for applications in nutrition, pharmacology, and drug development[6][7][8]. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, biological activities, and key experimental methodologies for its study.
Part 1: Chemical Identity and Physicochemical Properties
A thorough understanding of a molecule's chemical and physical characteristics is foundational to any research or development endeavor. These properties dictate its behavior in biological systems, its stability under various conditions, and the analytical methods suitable for its detection and quantification.
Chemical Structure and Nomenclature
Petunidin 3-O-beta-D-glucoside belongs to the anthocyanidin-3-O-glycoside class of organic compounds[4]. Its core structure is the flavylium cation, which consists of two aromatic rings (A and B) linked by a three-carbon heterocyclic C-ring containing an oxygen atom[1]. The specific identity of petunidin is defined by the hydroxylation and methoxylation pattern on the B-ring.
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IUPAC Name : (2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol[2]
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Common Synonyms : Petunidin-3-glucoside, Pt3G[2]
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CAS Number : 6988-81-4 (for the chloride salt)[3]
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Molecular Formula : C₂₂H₂₃O₁₂⁺ (cation)[2]
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Molecular Weight : 479.41 g/mol (cation)[2]
The structure features a glucose moiety attached via an O-glycosidic bond at the 3-position. This is a critical feature, as the type and position of glycosylation profoundly influence the molecule's stability, color, and bioactivity.
Physicochemical and Spectroscopic Profile
The properties summarized below are crucial for designing extraction procedures, developing analytical methods, and predicting bioavailability.
| Property | Value | Source(s) |
| Molecular Weight | 479.41 g/mol | PubChem[2] |
| Appearance | Dark red/purple solid | Biolink Group[9], Cayman Chemical[7] |
| Water Solubility | 0.56 g/L (Predicted), generally water-soluble | FooDB[4], Biolink Group[9] |
| logP (Octanol-Water) | 1.04 (Predicted) | FooDB[4] |
| pKa (Strongest Acidic) | 6.39 (Predicted) | FooDB[4] |
| Hydrogen Bond Donors | 8 | FooDB[4] |
| Hydrogen Bond Acceptors | 12 | FooDB[4] |
Spectroscopic Data: The extended conjugated system of the flavylium cation gives petunidin 3-O-beta-D-glucoside its characteristic color and strong absorbance in the visible and UV regions.
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UV-Vis Spectroscopy : In an acidic mobile phase, it exhibits two primary absorption maxima. One is in the UV region around 274 nm, and the other, responsible for its color, is in the visible region around 538 nm[10]. The exact λmax in the visible range is pH-dependent, a hallmark of anthocyanins. This property is exploited for its quantification via HPLC with a DAD or UV-Vis detector set to ~520-540 nm[11][12].
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NMR Spectroscopy : 1H and 13C NMR data have been published, providing a definitive method for structural confirmation[13][14]. The spectra reveal characteristic signals for the aromatic protons of the flavonoid rings and the anomeric proton of the glucose moiety.
Part 2: Natural Occurrence and Biosynthesis
Petunidin 3-O-beta-D-glucoside is synthesized in plants via the flavonoid branch of the phenylpropanoid pathway. This pathway is a well-characterized metabolic route that produces a wide array of phenolic compounds essential for plant survival.
Natural Sources
This anthocyanin is prevalent in a variety of deeply colored fruits, vegetables, and beverages. Key dietary sources include:
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Berries : Highbush and lowbush blueberries (Vaccinium spp.), bilberries (Vaccinium myrtillus)[4][5].
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Grapes : Black grapes (Vitis vinifera) and, consequently, red wine[3][5].
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Legumes : Black common beans (Phaseolus vulgaris)[5].
The concentration in these sources can vary significantly based on cultivar, growing conditions, and maturity at harvest.
Biosynthetic Pathway
The synthesis begins with the amino acid phenylalanine. A series of enzymatic reactions leads to the formation of naringenin chalcone, the precursor to all flavonoids. This is then converted to the anthocyanidin precursor, delphinidin. The final steps specific to our molecule of interest involve methylation and glycosylation.
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Methylation : An O-methyltransferase (OMT) enzyme catalyzes the addition of a methyl group to the 5' position of the B-ring of delphinidin, converting it to petunidin. This step is a key branching point that determines the final anthocyanidin profile of the plant.
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Glycosylation : The enzyme UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) attaches a glucose molecule to the 3-hydroxyl group of the petunidin aglycone, forming the final, stable petunidin 3-O-beta-D-glucoside[15].
Caption: Simplified biosynthesis of Petunidin 3-O-glucoside.
Part 3: Biological Activities and Mechanisms of Action
The significant interest in petunidin 3-O-beta-D-glucoside stems from its diverse biological activities, which are primarily linked to its potent antioxidant capacity.
Antioxidant Properties
The defining feature of petunidin 3-O-beta-D-glucoside is its ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. The antioxidant activity is largely conferred by the hydroxyl groups on the B-ring[16]. It effectively neutralizes reactive oxygen species (ROS) such as the superoxide radical and nitric oxide[8]. The presence of the glucose moiety at the C3 position can, in some assays, slightly enhance its activity compared to the petunidin aglycone, possibly due to electron-donating effects[8].
| Assay Type | Compound | Result (EC₅₀ or IC₅₀) | Reference |
| DPPH Radical Scavenging | Petunidin 3-O-glucoside | 6.61 µM | [8] |
| Superoxide Scavenging | Petunidin 3-O-glucoside | 6.96 µM | [8] |
| Antiglycative Activity | Petunidin 3-O-glucoside | 132.4 ± 3.7 µM | [17] |
Anti-inflammatory Effects
Chronic inflammation is a key driver of many diseases. Petunidin and its glycosides have been shown to exert anti-inflammatory effects by modulating key signaling pathways. For instance, petunidin can reduce the expression of pro-inflammatory mediators by targeting the NF-κB (nuclear factor-kappa B) pathway[18]. Acylated derivatives of peonidin, a closely related anthocyanin, have been shown to suppress the production of pro-inflammatory cytokines and repair the intestinal barrier in models of colitis[19]. Similarly, petunidin-containing compounds may alleviate neuroinflammation by downregulating markers like cyclooxygenase-2 (COX2) and inducible nitric oxide synthase (iNOS)[18].
Caption: Dual antioxidant and anti-inflammatory mechanism.
Other Potential Therapeutic Activities
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Anti-cancer Effects : Petunidin and related anthocyanins have demonstrated antiproliferative and apoptosis-inducing effects in various cancer cell lines, including breast cancer[6][7]. Peonidin 3-O-glucoside, which is structurally very similar, has been shown to decrease pulmonary metastasis in a mouse lung carcinoma model[7].
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Tyrosinase Inhibition : Petunidin 3-O-glucoside acts as a competitive inhibitor of tyrosinase, the key enzyme in melanin synthesis. This suggests its potential application as a skin-lightening agent in cosmetics or for treating hyperpigmentation disorders[20].
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Anti-adipogenic Effects : Studies on black soybean extracts rich in petunidin 3-O-glucoside have shown that these anthocyanins can reduce the differentiation of preadipocytes, suggesting a role in managing obesity[21].
Part 4: Experimental Protocols for Analysis and Quantification
Reliable and reproducible methods for the extraction and quantification of petunidin 3-O-beta-D-glucoside are essential for research and quality control.
Protocol 1: Extraction and Solid-Phase Purification from Berries
This protocol describes a standard lab-scale procedure for extracting and purifying anthocyanins from a fruit matrix like blueberries. The use of acidified solvent is critical to maintain the anthocyanin in its stable, colored flavylium cation form.
Step-by-Step Methodology:
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Homogenization : Weigh 10 g of frozen berries and homogenize with 50 mL of acidified methanol (85:15 methanol:1M HCl, v/v). The acid prevents degradation and ensures the flavylium cation is the predominant form.
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Extraction : Sonicate the homogenate for 20 minutes in an ice bath to facilitate cell lysis and extraction. Centrifuge at 4000 x g for 15 minutes at 4°C.
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Solvent Evaporation : Collect the supernatant. The solvent is then removed under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to prevent thermal degradation[22].
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Solid-Phase Extraction (SPE) Cleanup :
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Condition a C18 SPE cartridge (e.g., 500 mg) by washing with 5 mL of methanol followed by 5 mL of acidified water (0.01% HCl).
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Load the aqueous extract onto the cartridge. Anthocyanins will be retained on the nonpolar C18 stationary phase.
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Wash the cartridge with 10 mL of acidified water to remove sugars and other polar impurities.
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Elute the anthocyanins with 5 mL of acidified methanol.
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Final Preparation : Evaporate the methanol from the eluate under a gentle stream of nitrogen. Reconstitute the purified extract in a known volume of mobile phase for HPLC analysis.
Protocol 2: Quantification by HPLC-DAD
High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is the gold standard for separating and quantifying individual anthocyanins[11][12].
Methodology:
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Instrumentation : An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and DAD.
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Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[23].
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Mobile Phase A : 5% Formic Acid in Water.
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Mobile Phase B : 100% Acetonitrile.
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Gradient Elution :
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0-5 min: 10% B
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5-20 min: 10-25% B (linear gradient)
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20-25 min: 25-40% B (linear gradient)
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25-30 min: Re-equilibration at 10% B
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Flow Rate : 1.0 mL/min[23].
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Column Temperature : 30°C.
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Detection : Diode-Array Detector monitoring at 520 nm for quantification and collecting spectra from 200-600 nm for peak identification[9][12].
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Quantification : A calibration curve is constructed using a certified reference standard of petunidin 3-O-beta-D-glucoside of known concentrations. The peak area from the sample chromatogram is used to calculate the concentration based on this curve.
Caption: Workflow for HPLC-DAD quantification.
Conclusion and Future Directions
Petunidin 3-O-beta-D-glucoside is a well-characterized anthocyanin with a robust profile of beneficial biological activities, underpinned by its potent antioxidant capacity. Its chemical properties, natural abundance, and therapeutic potential make it a compelling molecule for researchers in food science, nutrition, and pharmacology. Future research should focus on several key areas: enhancing its bioavailability through novel formulation strategies, conducting more extensive in vivo and clinical trials to validate its efficacy in disease prevention and treatment, and exploring the synergistic effects it may have with other phytochemicals in whole-food matrices. As analytical techniques become more sensitive, further investigation into its metabolism and the bioactivity of its metabolites will provide a more complete picture of its role in human health.
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PubMed. (2025). Peonidin-3-O-(3,6-O-dimalonyl-β-D-glucoside), a polyacylated anthocyanin isolated from the black corncobs, alleviates colitis by modulating gut microbiota in DSS-induced mice. Retrieved from [Link]
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The Metabolomics Innovation Centre. (2021). Showing NP-Card for Petunidin 3-glucoside (NP0043944). NP-MRD. Retrieved from [Link]
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Pharmacognosy Magazine. (2019). Total Anthocyanins and Cyanidin-3-O-Glucoside Contents and Antioxidant Activities of Purified Extracts from Eight Different. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Virtual Prediction of the Delphinidin-3-O-glucoside and Peonidin-3-O-glucoside as Anti-inflammatory of TNF-α Signaling. PMC. Retrieved from [Link]
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ResearchGate. (2025). Antioxidant properties of anthocyanidins, anthocyanidin-3-glucosides and respective portisins. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Anthocyanins (Keracyanin, Delphinidin, Petunidin, Malvidin) on Primesep 100 Column. Retrieved from [Link]
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MDPI. (2019). Anti-Adipogenic Effects of Delphinidin-3-O-β-Glucoside in 3T3-L1 Preadipocytes and Primary White Adipocytes. Retrieved from [Link]
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